![molecular formula C15H12N2O3S B2742985 N-(1,3-苯并二氧杂环[5.5.1]十一烷-5-基)甲硫酰基)苯甲酰胺 CAS No. 67618-23-9](/img/structure/B2742985.png)

N-(1,3-苯并二氧杂环[5.5.1]十一烷-5-基)甲硫酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

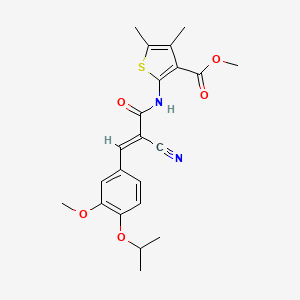

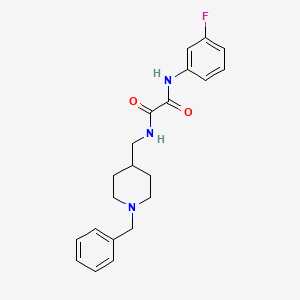

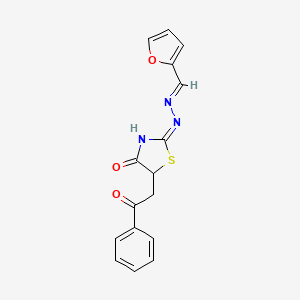

“N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide” is a chemical compound with the molecular formula C15H12N2O3S . Its average mass is 300.332 Da and its monoisotopic mass is 300.056854 Da .

Synthesis Analysis

The synthesis of benzamides, including “N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines . This process can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The reaction provides active sites for the synthesis of benzamides .科学研究应用

Anti-Fatigue Effects

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide: derivatives have been studied for their potential anti-fatigue effects. In a study, these compounds were synthesized and their structures confirmed via various analytical methods. The anti-fatigue effects were evaluated in weight-loaded forced swimming mice, and certain derivatives showed enhanced swimming capacity, indicating potential as anti-fatigue agents .

Antioxidant Activity

These benzamide derivatives have also been investigated for their antioxidant properties. The in vitro antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity tests. Some compounds exhibited significant antioxidant activities, suggesting their use as potential therapeutic agents against oxidative stress-related diseases .

Antibacterial Activity

The antibacterial activities of benzamide derivatives have been assessed against various gram-positive and gram-negative bacteria. The synthesized compounds were compared with control drugs, and some showed effective growth inhibitory activity, highlighting their potential application in developing new antibacterial agents .

Synthesis and Characterization

The synthesis of N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide involves novel methods that yield crystals suitable for X-ray diffraction studies. These studies are crucial for identifying binding sites for allosteric modulators of receptors like the AMPA receptor, which is important in CNS neurotransmission .

Allosteric Modulation of AMPA Receptor

The crystal structures of benzamide derivatives can help identify the binding site for allosteric modulators of the AMPA receptor. This is significant for drug development, as modulating AMPA receptors has potential to enhance memory and treat certain neurological pathologies .

Anticancer Activity

Benzamide derivatives, including N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide , have been designed and synthesized based on their potential anticancer activity. These compounds have been evaluated against various cancer cell lines, indicating their application in cancer research and therapy .

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c18-14(10-4-2-1-3-5-10)17-15(21)16-11-6-7-12-13(8-11)20-9-19-12/h1-8H,9H2,(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNZFAJIMQDIJAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-ylcarbamothioyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)

![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)

![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)

![6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742922.png)